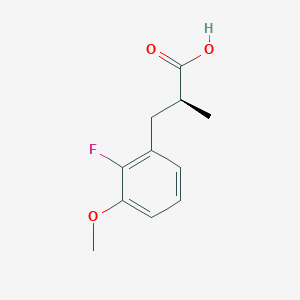

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a methylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and 2-methylpropanoic acid.

Grignard Reaction: The 2-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a chiral center, which contributes to its biological activity. Its molecular formula is , and it is characterized by the presence of a fluorinated aromatic ring, which enhances its interaction with biological targets.

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, studies have shown that modifications to the methoxy group can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Research:

Recent studies have explored the compound's efficacy against various cancer cell lines. The incorporation of fluorine into the molecular structure appears to improve the selectivity and potency of the compound against tumor cells. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in targeted cancer therapies .

3. Neuropharmacology:

The compound's ability to cross the blood-brain barrier has made it a candidate for research into neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action:

The mechanism by which (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects is primarily through modulation of specific receptors and enzymes involved in inflammatory pathways. The fluorine atom enhances lipophilicity, improving membrane permeability and receptor binding affinity .

2. Toxicological Studies:

Toxicity assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects and to establish safe dosage guidelines for potential clinical applications .

Materials Science Applications

1. Polymer Chemistry:

In materials science, this compound has been utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials suitable for high-performance applications .

2. Coatings and Adhesives:

The compound's unique chemical properties make it an attractive candidate for developing advanced coatings and adhesives with improved adhesion characteristics and resistance to environmental degradation .

Case Studies

Mécanisme D'action

The mechanism of action of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparaison Avec Des Composés Similaires

(2S)-3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid: Similar structure with a different position of the methoxy group.

(2S)-3-(2-Fluoro-3-ethoxyphenyl)-2-methylpropanoic acid: Similar structure with an ethoxy group instead of a methoxy group.

(2S)-3-(2-Chloro-3-methoxyphenyl)-2-methylpropanoic acid: Similar structure with a chloro group instead of a fluoro group.

Uniqueness: The unique combination of fluoro and methoxy substituents on the phenyl ring, along with the (2S)-configuration, imparts specific chemical and biological properties to (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid. These properties can be exploited in various applications, making it distinct from its analogs.

Activité Biologique

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is a synthetic organic compound notable for its unique structural features, including a fluoro and methoxy substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : CHFO

- Molecular Weight : 212.22 g/mol

- CAS Number : 2248200-11-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid moiety allows for hydrogen bonding and ionic interactions, which are crucial for its pharmacological effects.

Biological Activity Studies

Research on this compound has focused on its potential as a drug candidate, particularly in the context of cancer therapy and neurological disorders. A few notable studies include:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer cell proliferation. This inhibition could lead to reduced tumor growth in preclinical models.

- Transporter Substrates : It has been suggested that this compound may act as a substrate for amino acid transporters, which are essential for cellular uptake of nutrients. This property could be exploited in designing radiolabeled versions for imaging applications .

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of various analogs, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound, revealing potential anxiolytic properties. The study indicated that it modulates neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting a role in treating anxiety-related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (2S)-3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | Methoxy group at position 4 | Altered binding affinity |

| (2S)-3-(2-Fluoro-3-ethoxyphenyl)-2-methylpropanoic acid | Ethoxy instead of methoxy | Different pharmacological profile |

| (2S)-3-(2-Chloro-3-methoxyphenyl)-2-methylpropanoic acid | Chlorine instead of fluorine | Potentially reduced potency |

This table illustrates how minor modifications in chemical structure can significantly impact biological activity and pharmacological profiles.

Propriétés

IUPAC Name |

(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWDSGQKISNPOS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C(=CC=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.